molecular formula C10H13NO3 B1403098 Methyl 4-amino-2-ethoxybenzoate CAS No. 2486-55-7

Methyl 4-amino-2-ethoxybenzoate

Cat. No. B1403098
CAS RN: 2486-55-7
M. Wt: 195.21 g/mol
InChI Key: PKWWPNQVVNPGPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-methoxybenzoate” is represented by the formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-methoxybenzoate” is a solid compound with a melting point of 155-159 °C (lit.) . It has a molecular weight of 181.19 .

Scientific Research Applications

Antiparasitic Applications

  • Anticoccidial Activity: Methyl 4-amino-2-ethoxybenzoate and its derivatives exhibit significant anti-coccidial activity. Particularly, 2-substituted PABAs (Para-Aminobenzoic Acids) containing alkoxy, alkythio, and alkylamino groups demonstrate potent effects, with 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives being among the most effective (Rogers et al., 1964).

Synthesis and Derivative Studies

  • Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives, which are significant in different biological and chemical applications. For example, synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid, has been described as part of metabolic studies for mosapride, a gastroprokinetic agent (Kato & Morie, 1996).

Pharmaceutical Intermediates

  • Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).

Poly(ethylene glycol) Functionalization

  • Functionalization of Poly(ethylene glycol): Methyl 4-hydroxybenzoate, closely related to methyl 4-amino-2-ethoxybenzoate, has been used in the alkylation of poly(ethylene glycol) to prepare 4-poly(ethylene glycol)oxybenzoic acids, showcasing its utility in material science (Sedlák et al., 2008).

Antimicrobial Activity

  • Inhibition of Biofilm Formation: Derivatives of methyl 4-amino-2-ethoxybenzoate, such as 4-ethoxybenzoic acid, have demonstrated potential in inhibiting biofilm formation by Staphylococcus aureus and enhancing the sensitivity of biofilms to antibiotics like vancomycin (Campbell et al., 2020).

Anticancer Properties

  • Antitumor Agents: Some derivatives have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death, indicating potential use in cancer treatment (Romagnoli et al., 2008).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-amino-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWWPNQVVNPGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-ethoxybenzoate

Synthesis routes and methods

Procedure details

A mixture of methyl 2-ethoxy-4-nitrobenzoate (2.038 g, 9.05 mmol) and palladium on carbon (583 mg, 10 wt %, Aldrich) in methanol (62 ml) was reacted with hydrogen at 40 psi for 18 hrs on the PARR shaker. It was filtered through celite and washed with methanol under N2 and the filtrate was concentrated to give methyl 4-amino-2-ethoxybenzoate (1.672 g, 94%) as a light brown solid.
Quantity
2.038 g
Type
reactant
Reaction Step One
Quantity
583 mg
Type
catalyst
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EF Rogers, RL Clark, HJ Becker… - Proceedings of the …, 1964 - journals.sagepub.com
… a stirred solution of 1.95 g of methyl-4-amino2-ethoxybenzoate in 80 ml of ether was added simultaneously 1.4 g of benzoyl chloride and 0.4 g of sodium hydroxide in 5 ml of water. After …
Number of citations: 31 journals.sagepub.com
Z Li, Y Wang, D Li, X Chen, Z Li, H Gao, L Cao, S Li… - Rsc Advances, 2017 - pubs.rsc.org
… Methyl-4-amino-2-ethoxybenzoate (MAE) was selected as a hapten and further conjugated with carrier proteins to prepare a mono-clonal antibody (mAb) against ETP. Then, the mAb …
Number of citations: 8 pubs.rsc.org
Z Li, Z Li, D Li, H Gao, X Chen, L Cao, Y Hou, S Li - Analytical Methods, 2015 - pubs.rsc.org
… Methyl 4-amino-2-ethoxybenzoate (MAE) was received from Hangzhou Sage Chemical Co., Ltd. Methyl-4-acetamidobenzoate (MAB) was synthesized from methyl-4-aminobenzoate. …
Number of citations: 16 pubs.rsc.org
J Lalut, BB Tournier, T Cailly, C Lecoutey… - European journal of …, 2016 - Elsevier
… Methyl 4-amino-2-ethoxybenzoate (10a). To a stirred solution of Methyl 4-amino-2-hydroxybenzoate (9) (500 mg, 3.0 mmol, 1.0 eq.) in DMF (25 mL) were added K 2 CO 3 (829 mg, 6.0 …
Number of citations: 8 www.sciencedirect.com
Z Li, Y Wang, D Li, X Chen, Z Li, H Gao, L Cao, S Lia… - pdfs.semanticscholar.org
… S1 Chemical structures of ethopabate (ETP), methyl 4-amino-2-ethoxybenzoate (MAE), 28 methyl 4-amino-2-methoxybenzoate (MAM), 4-aminobenzoic acid methyl ester (AAME), 29 …
Number of citations: 0 pdfs.semanticscholar.org

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